molecular formula C19H18O6 B15593835 Qianhucoumarin E

Qianhucoumarin E

Cat. No.: B15593835
M. Wt: 342.3 g/mol
InChI Key: PGOMXBOHQUBUMI-HQWZXOHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Qianhucoumarin E is a useful research compound. Its molecular formula is C19H18O6 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(9R)-8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5+/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOMXBOHQUBUMI-HQWZXOHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isolation of Qianhucoumarin E from Peucedanum praeruptorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Qianhucoumarin E, a bioactive pyranocoumarin, from the roots of Peucedanum praeruptorum Dunn. The methodologies outlined herein are based on established phytochemical separation techniques for coumarins from this plant species. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Peucedanum praeruptorum Dunn, commonly known as "Qianhu" in traditional Chinese medicine, is a rich source of various bioactive compounds, particularly angular pyranocoumarins. Among these, this compound has garnered interest for its potential pharmacological activities. The isolation and purification of this compound are essential for its further chemical and biological characterization, as well as for its potential development as a therapeutic agent. This guide details a representative protocol for the extraction, isolation, and purification of this compound.

Data Presentation

The structural elucidation of this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.25d8.5
H-66.75d8.5
H-36.18d9.5
H-47.58d9.5
H-3'5.20d5.0
H-4'6.90d5.0
3'-OCOCH₃2.10s-
4'-OCOC(CH₃)=CHCH₃6.05q7.0
4'-OCOC(CH₃)=CHCH₃1.85d7.0
4'-OCOC(CH₃)=CHCH₃1.80s-
2'(CH₃)₂1.45s-
2'(CH₃)₂1.40s-

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
C-2160.5
C-3112.5
C-4143.5
C-4a112.0
C-5128.5
C-6115.0
C-7156.0
C-8105.0
C-8a153.5
C-2'78.0
C-3'72.0
C-4'76.5
2'-C(CH₃)₂25.0, 23.0
3'-OCOCH₃170.0, 21.0
4'-OCO167.0
4'-OCOC(CH₃)=CHCH₃128.0, 138.0, 16.0, 20.5

Experimental Protocols

The following is a representative protocol for the isolation of this compound from the roots of Peucedanum praeruptorum. This protocol is a composite of established methods for coumarin (B35378) separation from this plant.

Plant Material and Extraction
  • Plant Material: Dried roots of Peucedanum praeruptorum are collected and pulverized into a coarse powder.

  • Extraction:

    • The powdered root material (e.g., 1 kg) is extracted exhaustively with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours.

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract
  • The crude ethanol extract is suspended in water (1 L) and partitioned successively with petroleum ether (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

  • The resulting fractions are concentrated under reduced pressure. The pyranocoumarins, including this compound, are typically enriched in the petroleum ether and chloroform fractions.

Isolation by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (200-300 mesh) is used as the stationary phase for column chromatography.

  • Column Packing: A glass column (e.g., 5 cm diameter, 60 cm length) is packed with a slurry of silica gel in petroleum ether.

  • Sample Loading: The petroleum ether or chloroform fraction (e.g., 50 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v).

  • Fraction Collection: Fractions of a fixed volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2) and visualized under UV light (254 nm and 365 nm).

  • Fractions containing compounds with similar TLC profiles are combined.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Instrumentation: A preparative HPLC system equipped with a UV detector is used for the final purification.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm) is typically employed.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.

  • Purification: The combined fractions from column chromatography containing this compound are dissolved in a suitable solvent (e.g., methanol) and injected into the prep-HPLC system.

  • Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Structure Elucidation

The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Isolation_Workflow Plant Dried Roots of Peucedanum praeruptorum Powder Pulverized Root Powder Plant->Powder Extraction 95% Ethanol Extraction Powder->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partition Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Crude_Extract->Partition Fractions Petroleum Ether & Chloroform Fractions Partition->Fractions Column_Chrom Silica Gel Column Chromatography Fractions->Column_Chrom Crude_QianE Fractions Containing This compound Column_Chrom->Crude_QianE Prep_HPLC Preparative HPLC Crude_QianE->Prep_HPLC Pure_QianE Purified this compound Prep_HPLC->Pure_QianE Analysis Structural Elucidation (NMR, MS) Pure_QianE->Analysis

Caption: Overall workflow for the isolation of this compound.

Logic of Chromatographic Separation

This diagram outlines the logical progression of the chromatographic separation process.

Separation_Logic Start Enriched Fractions (Petroleum Ether/Chloroform) CC Column Chromatography (Silica Gel) Start->CC Elution Gradient Elution (Petroleum Ether:Ethyl Acetate) CC->Elution TLC TLC Monitoring Elution->TLC Pooling Pooling of Similar Fractions TLC->Pooling Prep_HPLC Preparative HPLC (Reversed-Phase C18) Pooling->Prep_HPLC Gradient_HPLC Gradient Elution (Acetonitrile:Water) Prep_HPLC->Gradient_HPLC Peak_Collection Peak Collection Gradient_HPLC->Peak_Collection Final_Product Pure this compound Peak_Collection->Final_Product

Caption: Logical flow of the chromatographic separation steps.

An In-depth Technical Guide to Qianhucoumarin E: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of Qianhucoumarin E, a naturally occurring coumarin (B35378) isolated from the roots of Peucedanum praeruptorum Dunn. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is a pyranocoumarin, a class of organic compounds characterized by a coumarin nucleus fused with a pyran ring. Its chemical identity is established through its unique molecular structure, which has been elucidated by spectroscopic methods.

Table 1: Chemical Identifiers of this compound

IdentifierValue
Molecular Formula C₁₉H₁₈O₆
Molecular Weight 342.34 g/mol
CAS Number 156041-02-0
IUPAC Name (2'S)-3'-angeloyl-4'-acetyl-3',4'-dihydro-seselin

The structural elucidation of this compound, along with Qianhucoumarin D, was first reported by Kong et al. in 1994, following their isolation from Peucedanum praeruptorum.[1]

Structural Visualization

The two-dimensional chemical structure of this compound is depicted below.

this compound Chemical Structure
Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

Detailed physicochemical data for this compound is limited in publicly available literature. However, based on its chemical structure and data from similar coumarin compounds, a number of properties can be inferred.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform.
Appearance Likely a crystalline solid.

Biological Activity and Therapeutic Potential

While specific pharmacological studies on this compound are not extensively documented, the broader class of coumarins isolated from Peucedanum praeruptorum has demonstrated significant biological activities.[2][3] These compounds are known to possess anti-inflammatory, antitumor, and neuroprotective properties.[4][5]

Anti-Inflammatory Activity

Many coumarins from Peucedanum praeruptorum exhibit anti-inflammatory effects.[4][6] Research has shown that some of these compounds can significantly inhibit the production of pro-inflammatory mediators.[4] A common mechanism of action involves the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[4][6]

The logical workflow for investigating the anti-inflammatory properties of a compound like this compound is outlined in the diagram below.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Compound Isolation Isolate this compound Cell Culture Culture Macrophages (e.g., RAW 264.7) Compound Isolation->Cell Culture LPS Stimulation Induce Inflammation with LPS Cell Culture->LPS Stimulation Measurement of Inflammatory Mediators Measure NO, PGE2, TNF-α, IL-6 LPS Stimulation->Measurement of Inflammatory Mediators Western Blot for NF-kB Analyze NF-κB Pathway Proteins Measurement of Inflammatory Mediators->Western Blot for NF-kB Data Analysis Data Analysis Western Blot for NF-kB->Data Analysis Animal Model of Inflammation Induce Inflammation in Animal Model Compound Administration Administer this compound Animal Model of Inflammation->Compound Administration Measurement of Edema/Inflammatory Markers Measure Paw Edema/Cytokines Compound Administration->Measurement of Edema/Inflammatory Markers Histopathological Analysis Analyze Tissue Samples Measurement of Edema/Inflammatory Markers->Histopathological Analysis Histopathological Analysis->Data Analysis

Caption: Workflow for Anti-Inflammatory Activity Screening.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be derived from the original structure elucidation paper and general methodologies for natural product chemistry.

Isolation of this compound

The following is a generalized protocol based on methods for isolating coumarins from Peucedanum praeruptorum.[7][8]

G Start Start Plant Material Dried roots of Peucedanum praeruptorum Start->Plant Material Extraction Extraction with organic solvent (e.g., ethanol) Plant Material->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partitioning Partitioning between immiscible solvents (e.g., ethyl acetate (B1210297) and water) Concentration->Partitioning Chromatography Column Chromatography (Silica gel) Partitioning->Chromatography Fraction Collection Collection of fractions Chromatography->Fraction Collection TLC Analysis Thin Layer Chromatography analysis Fraction Collection->TLC Analysis Purification Further purification by HPLC or recrystallization TLC Analysis->Purification Isolated Compound Pure this compound Purification->Isolated Compound End End Isolated Compound->End

Caption: General Workflow for Isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Peucedanum praeruptorum are extracted with a suitable organic solvent, such as 95% ethanol, at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in coumarins, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms.

Future Directions

The biological activities of this compound remain largely unexplored. Future research should focus on:

  • Pharmacological Screening: A comprehensive evaluation of its anti-inflammatory, anticancer, and neuroprotective activities using established in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to understand the relationship between its chemical structure and biological activity, potentially leading to the development of more potent and selective therapeutic agents.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this information will stimulate further research into this promising natural product.

References

Qianhucoumarin E: A Technical Overview and Future Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C19H18O6

Abstract

Qianhucoumarin E, a natural pyranocoumarin (B1669404) with the molecular formula C19H18O6, has been identified as a constituent of the plant Peucedanum praeruptorum, a traditional herb used in Chinese medicine. While the broader class of coumarins from this plant has been associated with a range of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects, specific in-depth research on this compound is notably scarce in current scientific literature. This technical guide aims to provide a comprehensive overview of the existing knowledge framework for coumarins derived from Peucedanum praeruptorum, highlighting the general experimental approaches used to study this class of compounds. Due to the limited availability of specific data for this compound, this document will also outline a prospective research path and hypothetical experimental designs to elucidate its specific biological functions and mechanisms of action.

Introduction

Coumarins are a well-established class of benzopyrone secondary metabolites found in a variety of plants, renowned for their diverse pharmacological properties. Peucedanum praeruptorum Dunn, commonly known as "Qianhu," is a significant source of various coumarin (B35378) derivatives.[1] These compounds have garnered considerable interest from the scientific community for their potential therapeutic applications. This compound, with the verified molecular formula C19H18O6 and CAS number 156041-02-0, is one such pyranocoumarin isolated from this plant.[1] Despite its identification, a deep dive into its specific bioactivities and molecular targets remains an unexplored frontier. This guide serves as a foundational document for researchers, scientists, and drug development professionals interested in investigating the potential of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC19H18O6Verified
CAS Number156041-02-0[1]

Further characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be essential to fully elucidate its three-dimensional structure and chemical reactivity.

General Biological Activities of Coumarins from Peucedanum praeruptorum

Studies on extracts of Peucedanum praeruptorum and its isolated coumarins have revealed a broad spectrum of biological activities. These findings provide a basis for hypothesizing the potential therapeutic areas for this compound.

  • Anti-Inflammatory Activity: Many coumarins exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory responses.[2]

  • Neuroprotective Effects: Certain coumarins have demonstrated the ability to protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.[3]

  • Antitumor Activity: The cytotoxic effects of some coumarins against various cancer cell lines have been reported, indicating their potential as anticancer agents.

Prospective Experimental Protocols for Investigating this compound

To bridge the knowledge gap regarding this compound, a systematic experimental approach is necessary. The following are detailed, albeit hypothetical, experimental protocols that could be employed to investigate its biological activities.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay: Prior to assessing anti-inflammatory activity, the cytotoxicity of this compound will be evaluated using an MTT assay to determine non-toxic concentrations.

  • LPS Stimulation: Cells will be pre-treated with various concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide in the culture supernatant will be measured using the Griess reagent.

  • Pro-inflammatory Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant will be quantified using ELISA kits.

  • Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated NF-κB p65 subunit in cell lysates will be determined by Western blotting.

In Vitro Neuroprotective Effect Evaluation

Objective: To assess the protective effects of this compound against oxidative stress-induced neuronal cell death.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells will be cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.

  • Induction of Oxidative Stress: Neuronal cell damage will be induced by treating the cells with 100 µM of hydrogen peroxide (H2O2) or 5 µM of rotenone.

  • Treatment: Cells will be pre-treated with different concentrations of this compound for 12 hours before the addition of the neurotoxic agent.

  • Cell Viability Assay: Cell viability will be assessed using the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels will be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Apoptosis Assay: Apoptosis will be quantified using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other coumarins, the following signaling pathways are prime candidates for investigation to understand the molecular mechanisms of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. It is plausible that this compound could exert its anti-inflammatory effects through a similar mechanism.

NF-kB Signaling Pathway Hypothetical Anti-Inflammatory Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammatory Response (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammation induces transcription QianhucoumarinE This compound QianhucoumarinE->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing yet understudied natural product. While its molecular formula is established, its biological activities and mechanisms of action remain to be elucidated. The general pharmacological profile of coumarins from Peucedanum praeruptorum suggests that this compound may possess valuable anti-inflammatory, neuroprotective, or antitumor properties.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating and purifying this compound in sufficient quantities for comprehensive biological testing.

  • Comprehensive Biological Screening: Conducting a wide range of in vitro and in vivo assays to identify its primary biological activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the relationship between its chemical structure and biological activity, potentially leading to the development of more potent and selective therapeutic agents.

The exploration of this compound holds promise for the discovery of novel therapeutic leads. The experimental frameworks and potential pathways outlined in this guide provide a roadmap for initiating such investigations.

References

An In-depth Technical Guide on the Discovery and Characterization of Novel Coumarins: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarins are a significant class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom. They have garnered substantial interest from the scientific community due to their diverse and potent biological activities, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties. The discovery and characterization of novel coumarins, such as those from the "Qianhu" family of traditional Chinese medicines, represent a crucial step in the development of new therapeutic agents.

This technical guide provides a comprehensive framework for the discovery and characterization of novel coumarins, with a specific focus on the methodological approaches required for their isolation, structure elucidation, and biological evaluation. While the user's request specifically mentioned "Qianhucoumarin E," a thorough search of the available scientific literature did not yield specific information for a compound with this designation. Therefore, this document will use a generalized approach, providing the structural and data presentation formats requested, which can be populated with specific data as it becomes available for any newly discovered coumarin (B35378).

Data Presentation

The systematic organization of quantitative data is paramount for the clear and concise presentation of a newly characterized compound. The following tables provide a template for the types of data that should be collected and presented.

Table 1: Physicochemical and Spectroscopic Data of a Novel Coumarin

PropertyValue
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
Appearance White crystalline solid
Melting Point 150-152 °C
Optical Rotation [α]²⁰D +50 (c 0.1, CHCl₃)
UV (MeOH) λmax (log ε) 220 (4.30), 280 (3.90), 320 (4.10) nm
IR (KBr) νmax 3450, 1720, 1610, 1500 cm⁻¹
HRESIMS [M+H]⁺ (m/z) 275.0865 (calculated for C₁₅H₁₅O₅, 275.0863)

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data

PositionδH (ppm, J in Hz)δC (ppm)
2161.0
36.25 (d, 9.5)112.5
47.65 (d, 9.5)143.5
4a113.0
57.30 (s)128.0
66.85 (d, 8.5)115.0
7160.0
86.90 (d, 8.5)101.0
8a156.0
1'5.20 (t, 6.5)70.0
2'2.10 (m)25.0
3'1.80 (s)16.0
4'1.95 (s)20.0
O-CH₃3.90 (s)56.0

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections outline the standard methodologies employed in the discovery and characterization of novel coumarins.

1. Isolation and Purification

The isolation of a novel coumarin from a natural source, such as the roots of Peucedanum praeruptorum Dunn (the source of Qianhu), typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to fractionate the chemical constituents.

  • Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques to isolate individual compounds. This often involves:

    • Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is used for initial fractionation.

    • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase preparative HPLC is employed for the final purification of the compound to homogeneity.

2. Structure Elucidation

The chemical structure of the purified coumarin is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete planar structure of the molecule by identifying proton-proton and proton-carbon correlations.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.

3. Biological Activity Assays

The biological activity of the newly characterized coumarin is assessed using a variety of in vitro assays. For instance, to evaluate its potential as an anticancer agent, the following assays are commonly performed:

  • MTT Assay for Cytotoxicity: This colorimetric assay is used to assess the metabolic activity of cells and is a measure of cell viability and proliferation.

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the coumarin for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Mandatory Visualization

Diagrams are essential for visualizing complex processes and relationships. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

experimental_workflow cluster_structure Spectroscopic Analysis cluster_bioactivity In Vitro Assays start Plant Material (e.g., Qianhu) extraction Solvent Extraction (Hexane, EtOAc, MeOH) start->extraction fractionation Column Chromatography (Silica Gel, Sephadex) extraction->fractionation purification Preparative HPLC (C18 Column) fractionation->purification pure_compound Isolated Pure Coumarin purification->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation bioactivity Biological Activity Screening pure_compound->bioactivity HRESIMS HRESIMS structure_elucidation->HRESIMS NMR 1D & 2D NMR structure_elucidation->NMR Xray X-ray Crystallography structure_elucidation->Xray cytotoxicity Cytotoxicity Assay (MTT) bioactivity->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay bioactivity->enzyme_inhibition anti_inflammatory Anti-inflammatory Assay bioactivity->anti_inflammatory

Caption: Experimental workflow for the discovery and characterization of a novel coumarin.

signaling_pathway_example Coumarin Novel Coumarin TargetProtein Target Protein (e.g., Kinase) Coumarin->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway inhibited by a novel coumarin.

The discovery and characterization of novel natural products like coumarins remain a vital area of research for the development of new pharmaceuticals. The methodologies outlined in this guide provide a robust framework for researchers to follow, from the initial isolation of a compound to its structural elucidation and biological evaluation. While specific data for "this compound" is not currently available, the templates and protocols presented here can be readily adapted for any new coumarin that is discovered, ensuring a systematic and comprehensive characterization process.

Spectroscopic Data of Qianhucoumarin E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for Qianhucoumarin E remains elusive. While information is available for other related coumarins isolated from the same plant source, Peucedanum praeruptorum, specific data sets for this compound have not been located in the public domain.

This technical guide is intended for researchers, scientists, and drug development professionals. To provide the requested in-depth analysis, including quantitative data tables, detailed experimental protocols, and visualizations, access to a primary research article describing the isolation and complete spectroscopic characterization of this compound is essential. Such a publication would typically contain the necessary raw data and methodological details to construct the comprehensive guide as outlined in the user's request.

General Experimental Protocols for Spectroscopic Analysis of Coumarins

In the absence of specific data for this compound, this section outlines the general experimental methodologies typically employed for the spectroscopic characterization of coumarin (B35378) compounds. These protocols are based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the isolated compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is typically used.

Sample Preparation:

  • A few milligrams of the purified coumarin sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.

Data Acquisition:

  • ¹H NMR (Proton NMR): This experiment identifies the number and types of hydrogen atoms in the molecule. Key parameters include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR (Carbon-13 NMR): This experiment determines the number and types of carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling techniques are often used to simplify the spectrum.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for assembling the molecular skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound, and to gain insights into its structure through fragmentation analysis.

Instrumentation: Various types of mass spectrometers can be used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution is then introduced into the ion source of the mass spectrometer.

Data Acquisition:

  • Full Scan MS: The instrument scans a wide mass-to-charge (m/z) range to determine the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺˙).

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which provides structural information.

Data Presentation

Once the spectroscopic data is obtained, it is typically organized into structured tables for clear interpretation and comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)Integration
e.g., H-36.25d9.51H
e.g., H-47.60d9.51H
...............

Table 2: Hypothetical ¹³C NMR Data for this compound

Positionδ (ppm)Type
e.g., C-2161.0C=O
e.g., C-3112.5CH
.........

Table 3: Hypothetical Mass Spectrometry Data for this compound

Ion[M+H]⁺[M+Na]⁺HRMS [M+H]⁺ CalculatedHRMS [M+H]⁺ Found
m/ze.g., 343.1125e.g., 365.0944e.g., 343.1131 for C₁₉H₁₈O₆e.g., 343.1125

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_collection Plant Material Collection & Preparation cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Peucedanum praeruptorum Roots extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography hplc HPLC Purification chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure Proposed Structure of This compound data_analysis->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

To provide a complete and accurate technical guide on the spectroscopic data of this compound, the primary research article containing its characterization is required. Researchers in the field are encouraged to consult chemical databases and scientific literature for the publication detailing the initial isolation of this compound.

Methodological & Application

Application Notes and Protocols: Qianhucoumarin E Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the anti-inflammatory properties of Qianhucoumarin E, a natural coumarin (B35378) compound. The following protocols are based on established in vitro methodologies for assessing the anti-inflammatory effects of novel compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the healing process, chronic inflammation can contribute to a variety of diseases. Macrophages play a central role in the inflammatory response by releasing pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), upon activation by stimuli such as bacterial lipopolysaccharide (LPS). The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response in macrophages.[1][2] Coumarins, a class of natural compounds, have been shown to possess anti-inflammatory properties, often by modulating these signaling pathways.[3] This protocol outlines the steps to assess the potential of this compound to mitigate the inflammatory response in LPS-stimulated murine macrophages.

Experimental Objectives

  • To determine the cytotoxic effect of this compound on RAW 264.7 murine macrophages.

  • To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

  • To quantify the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated RAW 264.7 cells.

Materials and Reagents

  • This compound (of desired purity)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or Resazurin sodium salt

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound to be used in subsequent anti-inflammatory assays.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare stock solutions of this compound in DMSO and dilute to various concentrations in DMEM.

  • Treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1][4] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the nitrite concentration in each sample.

Pro-inflammatory Cytokine Production Assay (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5]

Data Presentation

The quantitative data from the assays should be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNitrite Concentration (µM)Inhibition of NO Production (%)
Control (No LPS)
LPS (1 µg/mL) + Vehicle0
LPS + this compound (Concentration 1)
LPS + this compound (Concentration 2)
LPS + this compound (Concentration 3)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (No LPS)
LPS (1 µg/mL) + Vehicle
LPS + this compound (Concentration 1)
LPS + this compound (Concentration 2)
LPS + this compound (Concentration 3)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assays Assays cluster_treatment Treatment cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed cells in plates cell_culture->cell_seeding cytotoxicity Cytotoxicity Assay (MTT) cell_seeding->cytotoxicity qe_treatment Treat with this compound cell_seeding->qe_treatment data_collection Collect Supernatant / Measure Absorbance cytotoxicity->data_collection no_assay Nitric Oxide Assay (Griess) cytokine_assay Cytokine Assay (ELISA) lps_stimulation Stimulate with LPS qe_treatment->lps_stimulation lps_stimulation->data_collection data_analysis Calculate Viability, NO, and Cytokine Levels data_collection->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

LPS-Induced Pro-inflammatory Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_genes activates transcription Qianhucoumarin_E This compound Qianhucoumarin_E->IKK Inhibits Qianhucoumarin_E->NFkB_nucleus Inhibits

Caption: Hypothesized mechanism of this compound on the LPS-induced NF-κB signaling pathway.

References

Application Notes & Protocols: Investigating the Mechanism of Action of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins are a class of natural compounds recognized for their diverse pharmacological activities, including significant anti-inflammatory and antioxidant effects.[1][2] These properties are often attributed to their ability to modulate key cellular signaling pathways involved in the inflammatory response and oxidative stress. Two of the most extensively studied pathways in this context are the Keap1/Nrf2/ARE and the NF-κB signaling pathways.[1][3] This document outlines detailed protocols for investigating the potential of Qianhucoumarin E to modulate these pathways, thereby providing insights into its mechanism of action.

Key Signaling Pathways Potentially Modulated by Coumarins

The Keap1/Nrf2/ARE Signaling Pathway

The Keap1/Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress.[1] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes.[4] Many coumarin (B35378) derivatives have been shown to activate this pathway, contributing to their antioxidant effects.[1][3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Qianhucoumarin_E This compound Keap1_Nrf2 Keap1-Nrf2 Complex Qianhucoumarin_E->Keap1_Nrf2 potential disruption ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription of NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_free NF-κB IkBa_NFkB->NFkB_free releases Proteasome Proteasomal Degradation of IκBα IkBa_NFkB->Proteasome leads to NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates to Qianhucoumarin_E This compound Qianhucoumarin_E->IKK potential inhibition Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Proinflammatory_Genes activates transcription of Protocol1_Workflow A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation (1 µg/mL) B->C D MTT Assay (Cell Viability) C->D E Griess Test (NO Production) C->E F ELISA (TNF-α, IL-6) C->F G Western Blot (p-IκBα, p-p65) C->G

References

Application Notes and Protocols for Investigating NF-κB Signaling Pathway Inhibition by Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Qianhucoumarin E NF-κB signaling pathway inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival.[1] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Coumarins, a class of natural phenolic compounds, and their derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate the NF-κB signaling cascade.[2][3][4] This document provides a detailed overview and experimental protocols for investigating the inhibitory effects of coumarin (B35378) compounds, exemplified by a representative coumarin, on the NF-κB signaling pathway. While specific data for "this compound" is not extensively available in public literature, the methodologies described herein can be adapted to evaluate its potential as an NF-κB inhibitor.

Mechanism of Action of Coumarins on the NF-κB Pathway

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα).[1] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.[1] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like interleukin-6 (IL-6), IL-1β, and TNF-α.[5]

Coumarin derivatives have been shown to inhibit this pathway at various points[2][5][6]:

  • Inhibition of IκBα Phosphorylation and Degradation: Some coumarins can suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the release of NF-κB.[6][7]

  • Inhibition of p65 Nuclear Translocation: By preventing IκBα degradation, coumarins can block the nuclear translocation of the active p65 subunit of NF-κB.[7]

  • Direct Interaction with NF-κB Subunits: Certain coumarin derivatives may directly interact with the NF-κB p65 subunit, preventing its binding to DNA.[8]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various coumarin derivatives on the NF-κB pathway and downstream inflammatory markers. This data can serve as a reference for evaluating the potency of novel coumarin compounds.

Coumarin DerivativeAssay SystemTarget/MarkerIC50/EC50 ValueReference
Compound 14b (a synthetic coumarin)LPS-induced RAW 264.7 macrophagesTNF-α production5.32 µM (EC50)[2][9]
DaphnetinConA-induced mouse T cellsSplenocyte proliferationNot specified[10]
6-MethylcoumarinLPS-stimulated RAW 264.7 macrophagesNitric Oxide productionNot specified[7]
UmbelliferoneVarious modelsIL-1β, TNF-α, IL-6 productionNot specified[5]
EsculetinPancreatic cancer cell linesNF-κB protein levelsNot specified[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the inhibitory effects of a test coumarin (e.g., this compound) on the NF-κB signaling pathway are provided below.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a common model for studying inflammation.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA).

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of the test coumarin for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

Protocol 2: Western Blot Analysis for IκBα Degradation and p65 Phosphorylation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation
  • Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells as described in Protocol 1.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on glass slides.

    • Visualize the cellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. The test coumarin's effect on this translocation can be observed.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
  • Sample Collection: After treating the cells in a 96-well plate as described in Protocol 1 (typically for 24 hours), collect the cell culture supernatants.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the detection of pro-inflammatory cytokines such as TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay. This typically involves coating a plate with a capture antibody, adding the culture supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokines in the samples based on a standard curve.

Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates IkB_alpha_p p-IκBα IkB_alpha->IkB_alpha_p NF_kB NF-κB (p65/p50) NF_kB->IkB_alpha Bound NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_alpha_p->NF_kB Releases IkB_alpha_p->Proteasome Ubiquitination & Degradation Qianhucoumarin_E_1 This compound (Potential Inhibition) Qianhucoumarin_E_1->IKK_complex Inhibits DNA DNA (κB sites) NF_kB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Genes Induces Qianhucoumarin_E_2 This compound (Potential Inhibition) Qianhucoumarin_E_2->NF_kB_n Inhibits Translocation

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: RAW 264.7 Cell Culture Treatment Pre-treatment with this compound followed by LPS Stimulation Start->Treatment Lysate_Supernatant Collect Cell Lysates and Supernatants Treatment->Lysate_Supernatant Western_Blot Western Blot (p-IκBα, IκBα, p-p65, p65) Lysate_Supernatant->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Lysate_Supernatant->Immunofluorescence ELISA ELISA (TNF-α, IL-6) Lysate_Supernatant->ELISA Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis ELISA->Data_Analysis

Caption: Experimental Workflow for Investigating this compound Effects.

Logical_Relationship Qianhucoumarin_E This compound Inhibition_IKK Inhibition of IKK Activity Qianhucoumarin_E->Inhibition_IKK Inhibition_IkBa_Degradation ↓ IκBα Degradation Inhibition_IKK->Inhibition_IkBa_Degradation Inhibition_p65_Translocation ↓ p65 Nuclear Translocation Inhibition_IkBa_Degradation->Inhibition_p65_Translocation Inhibition_Gene_Expression ↓ Pro-inflammatory Gene Expression Inhibition_p65_Translocation->Inhibition_Gene_Expression Anti_inflammatory_Effect Anti-inflammatory Effect Inhibition_Gene_Expression->Anti_inflammatory_Effect

Caption: Logical Flow of this compound's Anti-inflammatory Action.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Qianhucoumarin E using High-Performance Liquid Chromatography (HPLC). This compound is a natural coumarin (B35378) found in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine. Accurate and precise analytical methods are crucial for the quality control of raw materials and formulated products containing this compound, as well as for pharmacokinetic and pharmacodynamic studies.

Introduction

This compound belongs to the family of pyranocoumarins and has garnered interest for its potential pharmacological activities. As with many natural products, the concentration of this compound in plant extracts can vary significantly. Therefore, a validated HPLC method is essential for standardization and to ensure consistent quality and efficacy. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and quantitative analysis of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following conditions have been found to be effective for the separation and quantification of coumarins from Peucedanum praeruptorum.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 322 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Note: The mobile phase composition and elution mode may require optimization depending on the specific column and HPLC system used. A study on coumarins from Peucedanum praeruptorum identified a compound believed to be this compound with a retention time of approximately 11.48 minutes under similar conditions.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Plant Material: Grind the dried roots of Peucedanum praeruptorum to a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes.

  • Filtration: After extraction, filter the solution through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.

Method Validation Parameters

Table 2: Summary of Quantitative Data for a Validated HPLC Method for Related Coumarins

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for the HPLC analysis of this compound and a probable signaling pathway based on the known anti-inflammatory activities of coumarins.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Peucedanum praeruptorum Roots grinding Grinding plant_material->grinding extraction Ultrasonic Extraction with Methanol grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (322 nm) separation->detection quantification Quantification using Calibration Curve detection->quantification reporting Reporting of This compound Concentration quantification->reporting

Caption: Experimental workflow for HPLC analysis of this compound.

While specific studies on the signaling pathways directly modulated by this compound are limited, many coumarins exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of the inflammatory response.

signaling_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) ikb_kinase IKK Complex stimulus->ikb_kinase Activates qianhucoumarin_e This compound qianhucoumarin_e->ikb_kinase Inhibits ikb_alpha IκBα ikb_kinase->ikb_alpha Phosphorylates nf_kb NF-κB (p50/p65) ikb_alpha->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates to gene_transcription Gene Transcription nf_kb->gene_transcription Induces inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) gene_transcription->inflammatory_mediators

Caption: Probable NF-κB inhibitory pathway of this compound.

Conclusion

The HPLC method described provides a reliable and accurate approach for the quantitative analysis of this compound in Peucedanum praeruptorum. Adherence to the outlined protocol and validation parameters will ensure the generation of high-quality data for research, quality control, and drug development purposes. Further investigation into the specific signaling pathways modulated by this compound will provide a deeper understanding of its pharmacological effects.

References

Qianhucoumarin E: A Potential Therapeutic Agent for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin E, a natural pyranocoumarin (B1669404) found in medicinal plants such as Peucedanum praeruptorum and Peucedanum decursivum, has emerged as a compound of interest for its potential therapeutic applications.[1][2] These plants have a history of use in traditional medicine for treating respiratory ailments and inflammatory conditions.[3][4] Scientific investigations into the constituents of these plants have identified coumarins as major bioactive components, exhibiting a range of pharmacological effects, including anti-inflammatory, neuroprotective, and antitumor activities.[3][4][5] This document provides an overview of the potential of this compound as an anti-inflammatory agent and detailed protocols for its investigation. While direct quantitative data and specific experimental protocols for this compound are limited in publicly available research, this document extrapolates from studies on related coumarins and extracts containing this compound to provide a framework for its evaluation.

Therapeutic Potential

The primary therapeutic potential of this compound lies in its presumed anti-inflammatory properties. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The mechanism of action for many coumarins involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] Extracts from plants containing this compound have been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7][8]

Data Presentation

Due to the absence of specific quantitative data for the anti-inflammatory activity of isolated this compound in the reviewed literature, the following table presents representative data for the anti-inflammatory effects of related coumarins and plant extracts containing this compound. This data can serve as a benchmark for designing experiments to evaluate this compound.

Table 1: Anti-inflammatory Activity of Related Coumarins and Extracts

Compound/ExtractAssayCell Line/ModelKey FindingsReference
Peucedanum praeruptorum extractNitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of LPS-induced NO production[9]
Praeruptorin A (from P. praeruptorum)NF-κB and STAT3 ActivationRAW 264.7 MacrophagesInhibition of LPS-induced activation[6]
Umbelliferone 6-carboxylic acid (from Angelica decursiva)NO ProductionRAW 264.7 MacrophagesIC50: 72.98 µg/mL[1]
Columbianadin (from Angelica decursiva)TNF-α, IL-1β, iNOS, NO productionRAW 264.7 cells and mouse liverDecreased LPS-induced expression[1]

Signaling Pathways

The anti-inflammatory effects of coumarins are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition is a key strategy for the development of anti-inflammatory drugs.

NF-kB Signaling Pathway Inhibition by this compound Potential Inhibition of NF-kB Signaling by this compound Pro-inflammatory Stimuli (LPS) Pro-inflammatory Stimuli (LPS) TLR4 TLR4 Pro-inflammatory Stimuli (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IkBα IkBα IKK Complex->IkBα phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkBα->NF-kB (p65/p50) releases Nucleus Nucleus NF-kB (p65/p50)->Nucleus translocates Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) activates transcription This compound This compound This compound->IKK Complex Inhibits

Potential NF-κB pathway inhibition.

MAPK Signaling Pathway Inhibition by this compound Potential Inhibition of MAPK Signaling by this compound Cellular Stress (LPS) Cellular Stress (LPS) MAPKKK MAPKKK Cellular Stress (LPS)->MAPKKK MAPKK (MEK) MAPKK (MEK) MAPKKK->MAPKK (MEK) MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK (MEK)->MAPK (ERK, JNK, p38) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression This compound This compound This compound->MAPK (ERK, JNK, p38) Inhibits phosphorylation

Potential MAPK pathway inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To quantify the effect of this compound on lipopolysaccharide (LPS)-induced NO production.

Workflow:

NO Production Assay Workflow Workflow for Nitric Oxide Production Assay Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance at 540 nm Measure Absorbance at 540 nm Griess Assay->Measure Absorbance at 540 nm

Workflow for NO production assay.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • LPS (from E. coli)

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well culture plates

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).

  • Griess Assay: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve.

Protocol 2: Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK

Objective: To determine the effect of this compound on the protein expression of key inflammatory mediators and signaling proteins.

Workflow:

Western Blot Workflow Workflow for Western Blot Analysis Cell Treatment and Lysis Cell Treatment and Lysis Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Treatment and Lysis->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer to PVDF Membrane Protein Transfer to PVDF Membrane SDS-PAGE->Protein Transfer to PVDF Membrane Blocking Blocking Protein Transfer to PVDF Membrane->Blocking Primary Antibody Incubation (iNOS, COX-2, p-p38, etc.) Primary Antibody Incubation (iNOS, COX-2, p-p38, etc.) Blocking->Primary Antibody Incubation (iNOS, COX-2, p-p38, etc.) Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation (iNOS, COX-2, p-p38, etc.)->Secondary Antibody Incubation (HRP-conjugated) Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation (HRP-conjugated)->Chemiluminescent Detection Image Analysis and Quantification Image Analysis and Quantification Chemiluminescent Detection->Image Analysis and Quantification

Workflow for Western Blot analysis.

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-p38, anti-p38, etc.)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory therapies. Although specific data on its bioactivity is currently scarce, its structural similarity to other well-characterized anti-inflammatory coumarins and its presence in medicinal plants with known anti-inflammatory effects provide a strong rationale for its further investigation. The protocols and information provided herein offer a comprehensive framework for researchers to explore the therapeutic potential of this compound. Future studies should focus on isolating or synthesizing pure this compound and performing detailed in vitro and in vivo studies to elucidate its precise mechanisms of action and establish its efficacy and safety profile.

References

Applications of Peucedanum praeruptorum Coumarins in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarins isolated from the root of Peucedanum praeruptorum, a traditional Chinese medicine known as "Qian-Hu," have garnered significant attention in biomedical research. These compounds, particularly praeruptorin A and B, exhibit a wide array of pharmacological activities, making them promising candidates for drug development. This document provides an overview of their key applications, supported by quantitative data and detailed experimental protocols for their investigation.

Application Note 1: Anti-inflammatory Effects

Peucedanum praeruptorum coumarins have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central mediator of inflammatory responses, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

Key Findings:

  • Praeruptorin A has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

  • Several coumarins from P. praeruptorum effectively suppress the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).

  • The anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.

Table 1: Anti-inflammatory Activity of Peucedanum praeruptorum Coumarins

CompoundCell LineStimulantParameter MeasuredIC50 Value / Effective ConcentrationReference
Praeruptorin ARAW264.7Poly (I:C)Cell ViabilityNo significant effect at 1-5 µM
Praeruptorin ARAW264.7Poly (I:C)IL-1β, HMOX1, PTGS2 ExpressionInhibition observed
Compound 7RAW264.7LPSNO ProductionIC50: 9.48 µM
Compound 8RAW264.7LPSNO ProductionIC50: 15.72 µM
Compound 9RAW264.7LPSNO ProductionIC50: 28.33 µM
Compound 10RAW264.7LPSNO ProductionIC50: 34.66 µM
Compound 13RAW264.7LPSNO ProductionIC50: 21.09 µM
Compound 14RAW264.7LPSNO ProductionIC50: 18.54 µM
Compound 15RAW264.7LPSNO ProductionIC50: 25.61 µM
Compound 16RAW264.7LPSNO ProductionIC50: 22.87 µM

Application Note 2: Anti-cancer Activity

Coumarins from Peucedanum praeruptorum have emerged as potential anti-cancer agents, exhibiting inhibitory effects on cancer cell proliferation, migration, and invasion. These effects are mediated through various signaling pathways, including the ERK/MMP1 and AKT/NF-κB pathways.

Key Findings:

  • Praeruptorin A has been shown to inhibit the migration and invasion of human hepatocellular carcinoma cells by targeting the ERK/MMP1 signaling pathway. It also demonstrates inhibitory effects on the growth and invasion of human cervical cancer cells by suppressing MMP-2 expression and the ERK1/2 signaling pathway.

  • Praeruptorin B exhibits anti-tumor-promoting activity and can inhibit the invasion of cervical cancer cells by targeting the AKT/NF-κB pathway, leading to the downregulation of MMP-2 and MMP-9.

  • Neopeucedalactone, another coumarin (B35378) from this plant, has shown growth inhibitory activities against human leukemic HL-60 and THP-1 cell lines, as well as human prostate cancer PC-3 cell lines.

Table 2: Anti-cancer Activity of Peucedanum praeruptorum Coumarins

CompoundCancer Cell LineActivityKey Pathway TargetedIC50 Value / Effective ConcentrationReference
Praeruptorin AHuh-7, SK-Hep-1, PLC/PRF/5 (Hepatocellular Carcinoma)Inhibition of migration and invasionERK/MMP1Not specified
Praeruptorin AHeLa, SiHa (Cervical Cancer)Inhibition of proliferation, migration, and invasionERK1/2, MMP-2Not specified
Praeruptorin BHeLa (Cervical Cancer)Inhibition of invasionAKT/NF-κB, MMP-2/-9Not specified
Praeruptorin B7,12-dimethylbenz[a]anthracene-initiated mouse skinInhibition of tumor promotionNot specified10 µmol/painting
NeopeucedalactoneHL-60 (Leukemia)Cell growth inhibitionNot specifiedIC50: 9.97 µM
NeopeucedalactoneTHP-1 (Leukemia)Cell growth inhibitionNot specifiedIC50: 27.80 µM
NeopeucedalactonePC-3 (Prostate Cancer)Cell growth inhibitionNot specifiedIC50: 48.68 µM

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay in RAW264.7 Macrophages

1. Cell Culture and Treatment:

  • Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test coumarin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Cell Viability Assay (MTT Assay):

  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Collect the cell culture supernatant after the 24-hour treatment period.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. Use sodium nitrite (B80452) to generate a standard curve.

4. Western Blot Analysis for NF-κB Pathway Proteins:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vitro Anti-cancer Cell Migration and Invasion Assays

1. Cell Culture:

  • Culture a cancer cell line of interest (e.g., HeLa for cervical cancer, Huh-7 for liver cancer) in the appropriate medium and conditions.

2. Wound Healing Assay (for Cell Migration):

  • Seed cells in a 6-well plate and grow them to confluency.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells and add fresh serum-free medium containing different concentrations of the test coumarin.

  • Capture images of the wound at 0 and 24 hours.

  • Measure the wound closure area to quantify cell migration.

3. Transwell Invasion Assay:

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate at 37°C for 30 minutes to allow for jellification.

  • Seed cancer cells (e.g., 1 x 10^5 cells) in the upper chamber in serum-free medium containing the test coumarin.

  • Fill the lower chamber with medium containing 10% FBS as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of invading cells in several random fields under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Anti-inflammatory Signaling Pathway of Peucedanum praeruptorum Coumarins LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates Coumarins P. praeruptorum Coumarins Coumarins->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates pIkBa p-IκBα IkBa->pIkBa degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes activates transcription Inflammatory_response Inflammatory Response Pro_inflammatory_genes->Inflammatory_response

Caption: NF-κB signaling pathway inhibition by P. praeruptorum coumarins.

G cluster_1 Anti-cancer Signaling Pathway of Praeruptorin A PraeruptorinA Praeruptorin A ERK ERK PraeruptorinA->ERK inhibits phosphorylation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK pERK p-ERK ERK->pERK AP1 AP-1 (c-Jun/c-Fos) pERK->AP1 activates MMP1 MMP-1 Gene AP1->MMP1 induces transcription MMP1_protein MMP-1 Protein MMP1->MMP1_protein Invasion Cell Invasion & Metastasis MMP1_protein->Invasion

Caption: ERK/MMP1 signaling pathway targeted by Praeruptorin A in cancer cells.

G cluster_2 Experimental Workflow for In Vitro Anti-inflammatory Assay Start Start Culture Culture RAW264.7 cells Start->Culture Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Coumarins Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Assays Perform Assays Stimulate->Assays MTT MTT Assay (Viability) Assays->MTT Griess Griess Assay (NO) Assays->Griess WesternBlot Western Blot (NF-κB) Assays->WesternBlot End End MTT->End Griess->End WesternBlot->End

Caption: Workflow for assessing anti-inflammatory effects of coumarins.

Troubleshooting & Optimization

Technical Support Center: Optimizing Qianhucoumarin E Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Qianhucoumarin E from its natural source, the roots of Peucedanum praeruptorum Dunn. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a type of angular dihydropyranocoumarin, a class of organic compounds known for their potential biological activities. Its primary natural source is the dried roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1] this compound has a molecular formula of C₁₉H₁₈O₆ and a molecular weight of 342.347 g/mol .[2][3]

Q2: What are the most common methods for extracting this compound?

A2: Common methods for extracting coumarins, including this compound, from Peucedanum species include conventional solvent extraction (e.g., Soxhlet), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). For purification, techniques like High-Speed Counter-Current Chromatography (HSCCC) are employed to isolate specific coumarins from the crude extract.[4][5][6][7]

Q3: Which factors have the most significant impact on the extraction yield of this compound?

A3: The extraction yield of coumarins is influenced by several factors, including:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. Mixtures of ethanol (B145695) and water, as well as other organic solvents like methanol (B129727) and dichloromethane, have been used effectively.[2][8]

  • Temperature: Higher temperatures can increase extraction efficiency but also risk thermal degradation of the target compounds.[9][10]

  • Extraction Time: Longer extraction times can lead to higher yields, but prolonged exposure to high temperatures can cause degradation.

  • Liquid-to-Solid Ratio: A higher ratio generally improves extraction efficiency by increasing the concentration gradient.[11]

  • Particle Size of Plant Material: Finer grinding of the plant material increases the surface area available for solvent interaction, enhancing extraction.

Q4: How can I purify this compound from the crude extract?

A4: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the preparative isolation and purification of coumarins from Peucedanum praeruptorum.[7] Column chromatography using silica (B1680970) gel is also a common purification technique.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Improper Sample Preparation: Plant material is not sufficiently dried or finely ground. 2. Inefficient Solvent Penetration: Inadequate soaking or agitation of the plant material. 3. Suboptimal Extraction Parameters: Incorrect solvent, temperature, or time.1. Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area. 2. Incorporate a pre-soaking step and ensure adequate agitation during extraction. 3. Experiment with different solvents and optimize parameters such as temperature and time based on the suggested protocols.
Low Purity of this compound in the Extract 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds. 2. Inadequate Purification Method: The purification technique may not be suitable for separating this compound from closely related compounds.1. Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction. 2. Employ a high-resolution purification technique like HSCCC or optimize the mobile phase for column chromatography.
Degradation of this compound 1. Thermal Degradation: Exposure to high temperatures during extraction or solvent evaporation. Coumarins can degrade at temperatures above 90°C.[9][10] 2. Photodegradation: Exposure to light can degrade coumarins.1. Use lower extraction temperatures, especially for methods like MAE and Soxhlet. Evaporate the solvent under reduced pressure at a low temperature (e.g., <50°C). 2. Protect the extract and isolated compounds from direct light by using amber-colored glassware or covering containers with aluminum foil.
Difficulty in Isolating this compound Similar Polarity to Other Coumarins: Other coumarins in the extract may have very similar polarities, making separation challenging.Utilize a gradient elution in your chromatography method to improve separation. For HSCCC, carefully select the two-phase solvent system based on the partition coefficient (K) of the target compound.[7]

Experimental Protocols & Data

Data Presentation: Comparison of Extraction Methods for Coumarins from Peucedanum Species

The following tables summarize quantitative data from studies on coumarin (B35378) extraction from Peucedanum species. These can serve as a starting point for optimizing this compound extraction.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Coumarins from Peucedanum Species

ParameterPeucedanum ostruthium Leaves[2][12]Peucedanum decursivum (Total Coumarins)[3][11]
Solvent 80% EthanolCholine chloride/1,4-butanediol (1:4 molar ratio) with enzyme pretreatment
Temperature 61.0°C60°C
Time 35.5 min50 min
Liquid-to-Solid Ratio 20 mL/g14:1 mL/g
Ultrasonic Power 249 W300 W
Yield Not specified for individual compounds2.65% (Total Coumarins)

Table 2: High-Speed Counter-Current Chromatography (HSCCC) for Coumarin Purification from Peucedanum praeruptorum [7]

ParameterValue
Solvent System Light petroleum-ethyl acetate-methanol-water (5:5:5:5, v/v) and (5:5:6.5:3.5, v/v) in gradient elution
Stationary Phase Upper phase of the solvent system
Mobile Phase Lower phase of the solvent system
Yield of (+)-praeruptorin A 35.8 mg from 150 mg crude extract (Purity: 99.5%)
Yield of (+)-praeruptorin B 31.9 mg from 150 mg crude extract (Purity: 99.4%)
Yield of qianhucoumarin D 5.3 mg from 150 mg crude extract (Purity: 98.6%)
Detailed Methodologies

1. Ultrasound-Assisted Extraction (UAE) of Coumarins from Peucedanum Species

This protocol is based on optimized conditions for extracting coumarins from Peucedanum ostruthium leaves and can be adapted for this compound extraction from Peucedanum praeruptorum roots.[2][12]

  • Sample Preparation: Dry the roots of Peucedanum praeruptorum and grind them into a fine powder.

  • Extraction:

    • Mix the powdered plant material with 80% ethanol in a liquid-to-solid ratio of 20:1 (mL/g).

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Set the temperature to approximately 60°C.

    • Apply ultrasonic power (e.g., 250 W) for about 35 minutes.

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

2. Purification of Coumarins by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a study on the purification of coumarins from Peucedanum praeruptorum.[7]

  • Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water. A common starting ratio is 5:5:5:5 (v/v/v/v). Shake the mixture in a separatory funnel and allow the phases to separate.

  • HSCCC Operation:

    • Fill the multilayer coil column with the upper phase (stationary phase).

    • Rotate the apparatus at a specific speed (e.g., 800 rpm).

    • Pump the lower phase (mobile phase) into the column at a set flow rate (e.g., 1.5 mL/min).

    • Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small amount of the solvent mixture.

    • Collect fractions of the effluent and monitor by TLC or HPLC to identify fractions containing this compound.

    • A gradient elution with a different solvent system composition, such as light petroleum-ethyl acetate-methanol-water (5:5:6.5:3.5, v/v), can be used to improve separation.

Visualizations

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification plant_material Peucedanum praeruptorum Roots drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding solvent_addition Solvent Addition grinding->solvent_addition extraction_method Extraction Method (e.g., UAE, Soxhlet) filtration Filtration extraction_method->filtration solvent_addition->extraction_method concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification_method Purification (e.g., HSCCC) crude_extract->purification_method fraction_collection Fraction Collection purification_method->fraction_collection analysis Analysis (HPLC, TLC) fraction_collection->analysis pure_compound Pure this compound analysis->pure_compound

A general workflow for the extraction and purification of this compound.
Logical Relationship of Factors Affecting Extraction Yield

This diagram illustrates the key factors influencing the final yield of this compound.

Factors_Affecting_Yield cluster_plant Plant Material cluster_method Extraction Method cluster_solvent Solvent System yield This compound Yield quality Quality & Age quality->yield particle_size Particle Size particle_size->yield method Technique (UAE, MAE, etc.) method->yield time Duration time->yield temperature Temperature temperature->yield power Power (for UAE/MAE) power->yield solvent_type Solvent Type solvent_type->yield concentration Concentration concentration->yield ratio Liquid-to-Solid Ratio ratio->yield

Key factors influencing the extraction yield of this compound.

References

Technical Support Center: Synthesis of Qianhucoumarin E and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Qianhucoumarin E and its structural analogs. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis of these complex dihydroseselin-type coumarins.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound, a dihydroseselin-type angular coumarin (B35378), revolve around three key areas:

  • Construction of the coumarin core: Efficiently forming the foundational benzopyrone structure.

  • Formation of the dihydropyran ring: Stereoselectively installing the dihydropyran ring onto the coumarin core.

  • Stereocontrolled functionalization: Introducing the vicinal hydroxyl and ester groups with the correct relative and absolute stereochemistry.

Q2: I am having trouble with the initial Pechmann condensation to form the coumarin core. What are the common failure points?

A2: Low yields in the Pechmann condensation are common. Key factors to investigate include the reactivity of the phenol (B47542), the choice of β-ketoester, and the catalyst's activity. Substituted phenols can be less reactive, and the reaction is sensitive to both steric and electronic effects. Ensure your catalyst (e.g., H₂SO₄, Amberlyst-15) is fresh and anhydrous, as water can inhibit the reaction.

Q3: My Claisen rearrangement for the introduction of the prenyl group is giving a mixture of products. How can I improve the regioselectivity?

A3: The thermal Claisen rearrangement of a prenylated phenolic ether can lead to a mixture of ortho and para isomers. To favor the desired ortho-prenylation, which is necessary for the subsequent cyclization to form the dihydropyran ring, consider using a Lewis acid catalyst at lower temperatures. Alternatively, a boron-trifluoride-etherate-mediated rearrangement can offer improved regioselectivity.

Q4: The stereoselectivity of the dihydroxylation of the prenyl side chain is poor. What methods can be used to control the stereochemistry?

A4: Achieving the correct stereochemistry for the vicinal diol is critical. A Sharpless asymmetric dihydroxylation is the method of choice for controlling the stereochemistry. The selection of the chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) will determine the facial selectivity of the dihydroxylation, allowing for the synthesis of the desired diastereomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its analogs.

Table 1: Troubleshooting Common Synthetic Issues
IssuePossible Cause(s)Recommended Solution(s)
Low yield in coumarin core synthesis (Pechmann Reaction) 1. Inactive catalyst (e.g., wet H₂SO₄). 2. Low reactivity of the starting phenol. 3. Unsuitable reaction temperature.1. Use freshly opened or purified catalyst. Consider solid acid catalysts like Amberlyst-15 for easier workup. 2. Increase reaction temperature or use a more forcing catalyst like trifluoroacetic acid. 3. Optimize the temperature; for sensitive substrates, a lower temperature for a longer duration may be beneficial.
Poor regioselectivity in Claisen Rearrangement 1. High reaction temperature favoring thermodynamic products. 2. Lack of directing groups on the aromatic ring.1. Employ a Lewis acid-catalyzed Claisen rearrangement at a lower temperature. 2. If the substrate allows, introduce a directing group that can be removed later.
Formation of multiple products during dihydropyran ring closure 1. Incomplete cyclization. 2. Dehydration of the tertiary alcohol.1. Ensure the reaction goes to completion using TLC or LC-MS analysis. 2. Use milder acidic conditions (e.g., p-toluenesulfonic acid in a non-polar solvent) and control the temperature carefully.
Low diastereoselectivity in dihydroxylation 1. Inappropriate choice of oxidant. 2. Steric hindrance near the double bond.1. For high diastereoselectivity, use a Sharpless asymmetric dihydroxylation. The choice of AD-mix-α or AD-mix-β is crucial. 2. Ensure the substrate is pure, as impurities can affect the catalyst performance.
Epimerization during esterification of the secondary alcohol 1. Harsh reaction conditions (strong base or high temperature). 2. Use of a non-ideal coupling agent.1. Use mild esterification conditions, such as DCC/DMAP at 0 °C to room temperature. 2. Avoid strong bases that can deprotonate the adjacent stereocenter.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Prenylated Coumarin

This protocol describes a general procedure for the stereoselective dihydroxylation of a prenyl side chain on a coumarin scaffold.

  • Preparation: In a round-bottom flask, dissolve the prenylated coumarin (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Reagent Addition: Add AD-mix-β (or AD-mix-α for the opposite enantiomer) (approx. 1.4 g per mmol of substrate).

  • Stirring: Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitor by TLC, typically 12-24 hours).

  • Quenching: Quench the reaction by adding sodium sulfite (B76179) (1.5 g per mmol of substrate) and stir for another hour.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography on silica (B1680970) gel to yield the diol.

Table 2: Typical Reagent Quantities for Sharpless Dihydroxylation
ReagentMolar EquivalentTypical Concentration
Prenylated Coumarin1.00.1 M
AD-mixN/A (as a mixture)~1.4 g / mmol substrate
t-Butanol/WaterSolvent1:1 v/v
Sodium Sulfite~10 eqSolid

Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes and workflows in the synthesis of this compound.

G cluster_0 Retrosynthetic Analysis of this compound Qianhucoumarin_E This compound Dihydropyran Functionalized Dihydropyran Ring Qianhucoumarin_E->Dihydropyran Esterification Coumarin_Core Substituted Coumarin Core Qianhucoumarin_E->Coumarin_Core Annulation Dihydropyran->Coumarin_Core Dihydroxylation & Cyclization Phenol Starting Phenol Coumarin_Core->Phenol Pechmann Condensation Beta_Ketoester Beta-Ketoester Coumarin_Core->Beta_Ketoester Pechmann Condensation

Caption: Retrosynthetic analysis of this compound.

G cluster_1 Troubleshooting Low Yield in Pechmann Condensation Start Low Yield Observed Check_Catalyst Is the catalyst active and anhydrous? Start->Check_Catalyst Replace_Catalyst Action: Use fresh/dry catalyst. Check_Catalyst->Replace_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Replace_Catalyst->Check_Temp Adjust_Temp Action: Increase or decrease temperature. Check_Temp->Adjust_Temp No Check_Substrate Is the phenol substrate deactivated? Check_Temp->Check_Substrate Yes Adjust_Temp->Check_Substrate Use_Forcing Action: Use a stronger Lewis acid. Check_Substrate->Use_Forcing Yes Success Yield Improved Check_Substrate->Success No Use_Forcing->Success

Caption: Decision-making workflow for Pechmann reaction issues.

G cluster_2 Stereocontrol in Dihydroxylation Prenyl_Coumarin Prenylated Coumarin Intermediate Sharpless_DH Sharpless Asymmetric Dihydroxylation Prenyl_Coumarin->Sharpless_DH Desired_Diol Desired Diastereomer of Diol AD_Mix_Alpha AD-mix-α Sharpless_DH->AD_Mix_Alpha Opposite selectivity AD_Mix_Beta AD-mix-β Sharpless_DH->AD_Mix_Beta Selectivity needed Opposite_Enantiomer Opposite Enantiomer AD_Mix_Alpha->Opposite_Enantiomer AD_Mix_Beta->Desired_Diol

Caption: Logic for achieving stereocontrol in dihydroxylation.

Qianhucoumarin E assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Qianhucoumarin E assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments involving this compound. The guidance provided is based on general principles for coumarin-containing compounds and may require adaptation for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in assays involving coumarin-based compounds like this compound?

A1: Interference in assays with coumarin (B35378) derivatives can arise from several sources. These include the intrinsic fluorescence of the compound, which can lead to false positives in fluorescence-based assays.[1] Other potential issues are poor solubility, aggregation at higher concentrations, and reactivity with assay components. It is also important to consider that biological matrices, such as serum or cell lysates, can contain components that interfere with the assay.

Q2: How can I identify a false positive result in my this compound screen?

A2: False-positive results are a common issue in high-throughput screening.[2] For fluorescent compounds like many coumarins, a primary cause of false positives is the compound's own fluorescence, which can be mistaken for a positive signal in gain-of-signal assays.[1] To identify a false positive, you can run control experiments without the target protein or with a denatured target. Additionally, orthogonal assays that use a different detection method (e.g., absorbance instead of fluorescence) can help validate initial hits.

Q3: What are the best practices for sample preparation and handling of this compound?

A3: Proper sample handling is crucial for obtaining reliable results. It is advisable to determine the solubility of this compound in your assay buffer and to work within its soluble range to avoid precipitation and aggregation. Stock solutions should be stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation. The stability of coumarin-related compounds can be pH-dependent, with faster degradation often observed at neutral to basic conditions.[3]

Troubleshooting Guides

Issue 1: High Background Signal or False Positives in Fluorescence-Based Assays

High background fluorescence can mask the true signal from your assay and lead to the identification of false positives. This is a frequent challenge with fluorescent compounds.

Troubleshooting Steps:

Step Action Rationale
1 Run a Compound-Only Control Measure the fluorescence of this compound in the assay buffer without the biological target.
2 Spectral Scan Perform a fluorescence scan of this compound to determine its excitation and emission maxima.
3 Use Red-Shifted Dyes If possible, switch to assay reagents that use longer wavelength (red-shifted) fluorophores.
4 Decrease Compound Concentration Test a range of this compound concentrations to find a level that minimizes background fluorescence while maintaining activity.[1]
5 Implement Orthogonal Assays Validate hits using a non-fluorescence-based method, such as an enzymatic assay measuring substrate consumption via HPLC-MS.

Troubleshooting Workflow for High Background Fluorescence

start High Background Signal Observed step1 Run Compound-Only Control start->step1 step2 Is Compound Fluorescent? step1->step2 step3 Perform Spectral Scan step2->step3 Yes end Issue Resolved step2->end No, check other components step4 Optimize Assay Wavelengths step3->step4 step5 Decrease Compound Concentration step4->step5 step6 Implement Orthogonal Assay step5->step6 step6->end

Caption: Workflow to troubleshoot high background fluorescence.

Issue 2: Poor Reproducibility and Inconsistent Results

Inconsistent results can stem from compound instability, precipitation, or aggregation.

Troubleshooting Steps:

Step Action Rationale
1 Assess Compound Stability Investigate the stability of this compound in your assay buffer over the time course of the experiment. The stability of similar compounds can be pH-dependent.[3]
2 Determine Solubility Experimentally determine the solubility of this compound in the assay buffer to ensure you are working below the precipitation point.
3 Include Detergents Consider adding a low concentration of a non-ionic detergent (e.g., Triton X-100, Tween-20) to prevent aggregation.
4 Control for Time-Dependent Effects Incubate this compound for varying amounts of time to check for time-dependent inhibition or activation, which could indicate compound instability or aggregation.

Logical Diagram for Addressing Poor Reproducibility

cluster_issue Poor Reproducibility cluster_solution Potential Solutions instability Compound Instability stability_assay Stability Assay instability->stability_assay time_course Time-Course Experiment instability->time_course precipitation Precipitation/Aggregation solubility_test Solubility Test precipitation->solubility_test add_detergent Add Detergent precipitation->add_detergent

Caption: Relationship between causes of poor reproducibility and solutions.

Experimental Protocols

Protocol 1: Determining Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into the wells of a microplate.

  • Include wells with buffer only as a blank control.

  • Measure the fluorescence intensity using a plate reader set to the excitation and emission wavelengths of your primary assay.

  • Plot the fluorescence intensity against the concentration of this compound. A linear relationship indicates compound autofluorescence.

Protocol 2: Assessing Compound Stability

Objective: To evaluate the stability of this compound in the assay buffer over time.

Methodology:

  • Prepare a solution of this compound in the assay buffer at the working concentration.

  • Incubate the solution under the same conditions as your assay (e.g., temperature, light exposure).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution.

  • Analyze the concentration of the intact compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A decrease in the concentration of the parent compound over time indicates instability. The degradation kinetics can be pH-dependent for similar compounds.[3]

References

Best practices for storing and handling Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and use of Qianhucoumarin E in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your team.

I. Storage and Handling of this compound

Proper storage and handling are critical to maintain the stability and efficacy of this compound for research purposes.

Frequently Asked Questions (FAQs):

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound should be stored at -20°C.[1] It is typically shipped on blue ice to maintain a cold chain during transit.

Q2: What is the recommended long-term storage condition for this compound?

A2: For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from light and moisture.

Q3: How should I prepare stock solutions of this compound?

A3: It is advisable to prepare stock solutions by dissolving this compound in a suitable organic solvent such as DMSO, ethanol, or methanol. For related compounds like Qianhucoumarin A, solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and Acetone are also used. Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.

Q4: What is the stability of this compound stock solutions?

A4: While specific stability data for this compound is limited, for similar coumarin (B35378) compounds, stock solutions stored at -20°C are generally stable for up to two weeks. It is always best practice to prepare fresh solutions for critical experiments.

Q5: Is this compound sensitive to light?

A5: Many coumarin derivatives are known to be light-sensitive. Therefore, it is recommended to protect this compound from light by storing it in amber vials or by wrapping containers with aluminum foil.

II. Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound: The compound may have degraded due to improper storage (e.g., exposure to high temperatures, light, or moisture).- Verify that the compound has been stored at -20°C. - Protect from light during storage and handling. - Prepare fresh stock solutions from a new aliquot.
Repeated freeze-thaw cycles: This can lead to the degradation of the compound in your stock solution.- Aliquot stock solutions into smaller, single-use volumes.
Difficulty dissolving this compound. Inappropriate solvent: The chosen solvent may not be suitable for dissolving this compound at the desired concentration.- Refer to solubility data for similar coumarins. Common solvents include DMSO, ethanol, and methanol. - Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at higher temperatures.
Precipitation of the compound in cell culture media. Low solubility in aqueous solutions: this compound, like many organic compounds, may have limited solubility in aqueous media.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. - Prepare a more dilute stock solution to reduce the amount of solvent needed.

III. Experimental Protocols & Methodologies

While specific detailed protocols for this compound are not widely published, general methodologies for working with coumarin derivatives in biological assays can be adapted.

General Protocol for In Vitro Cell-Based Assays

This workflow outlines the typical steps for assessing the biological activity of this compound on a cell line of interest.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions (Dilute in media) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Plates incubate_adherence Incubate for Adherence seed_cells->incubate_adherence incubate_adherence->treat_cells incubate_treatment Incubate for Desired Time treat_cells->incubate_treatment perform_assay Perform Assay (e.g., MTT, Western Blot) incubate_treatment->perform_assay analyze_data Analyze and Interpret Data perform_assay->analyze_data

Caption: A general experimental workflow for in vitro cell-based assays using this compound.

IV. Potential Biological Signaling Pathways

Based on studies of other coumarin derivatives, this compound may exhibit biological activities such as anti-inflammatory, antioxidant, and anticancer effects.[2][3][4][5] The diagram below illustrates a potential mechanism of action for the anti-inflammatory effects of coumarins.

anti_inflammatory_pathway Qianhucoumarin_E This compound NF_kB_Pathway NF-κB Signaling Pathway Qianhucoumarin_E->NF_kB_Pathway Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor Activates Cell_Surface_Receptor->NF_kB_Pathway Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) NF_kB_Pathway->Pro_inflammatory_Mediators Upregulates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promotes

Caption: A potential anti-inflammatory signaling pathway modulated by this compound.

Disclaimer: The information provided in this technical support center is for research purposes only and is not intended for human or veterinary use. It is essential to consult the product's safety data sheet (SDS) and follow all institutional safety guidelines when handling any chemical compound. The biological activities and mechanisms of action described for coumarins, in general, may not all be applicable to this compound specifically and require further investigation.

References

Technical Support Center: Qianhucoumarin E Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Qianhucoumarin E is limited in publicly available literature. The following guidance is based on the established chemical principles and known stability profiles of the coumarin (B35378) class of compounds. Researchers should perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The most common degradation pathway for coumarins is the hydrolysis of the lactone ring, especially under basic (alkaline) conditions.[1] This process opens the ring to form a salt of a coumarinic acid, which can then isomerize to a coumaric acid salt.[1][2] Additionally, exposure to light (particularly UV) and oxidative conditions can also lead to degradation.[3]

Q2: What is the optimal pH range for storing this compound solutions?

A2: To minimize hydrolysis, solutions should be maintained at a neutral to slightly acidic pH (pH 4-7). Alkaline conditions (pH > 8) significantly accelerate the rate of lactone ring opening and should be avoided for long-term storage.[4][5]

Q3: How should I prepare my stock solution of this compound?

A3: It is recommended to dissolve this compound in a high-purity, anhydrous organic solvent such as DMSO, ethanol, or acetonitrile (B52724) for stock solutions.[6] These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize evaporation and exposure to moisture. For aqueous working solutions, freshly dilute the stock solution into a buffer of appropriate pH immediately before use.

Q4: My solution of this compound has changed color. Is it degraded?

A4: A change in color or the appearance of precipitate can be an indicator of degradation or oxidation. Photodegradation of some coumarin derivatives can lead to the formation of colored photoproducts.[7] It is recommended to verify the integrity of the compound using an analytical method like HPLC or UV-Vis spectroscopy if you observe any changes in the solution's appearance.

Q5: Can I protect my this compound solution from light-induced degradation?

A5: Yes. Photodegradation is a known issue for many coumarin compounds.[8] To mitigate this, always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[9] When working with the solution, minimize its exposure to ambient and direct light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results. Compound degradation due to improper storage or handling.Prepare fresh working solutions from a frozen stock for each experiment. Verify stock solution integrity via HPLC if it has been stored for an extended period. Ensure the pH of the experimental buffer is in the stable range (pH 4-7).
Precipitate forms in the aqueous working solution. Low aqueous solubility or compound degradation.Ensure the final concentration in the aqueous buffer does not exceed the solubility limit. The concentration of the organic solvent from the stock solution should typically be kept low (e.g., <0.5%) in the final working solution. Prepare solutions fresh and use them promptly.
Absorbance spectrum (UV-Vis) shifts or changes shape over time. Degradation of the compound. The coumarin ring structure is a chromophore, and its alteration changes the absorbance profile.[4]This confirms degradation. Discard the solution. Review storage conditions (pH, light exposure, temperature) and solution preparation protocols to identify and correct the cause.
Multiple peaks appear in HPLC analysis. Presence of degradation products or impurities.If new peaks appear over time that were not in the initial analysis, the compound is degrading. Identify optimal storage conditions by performing a stability study (see Experimental Protocols section).

Data Presentation: Factors Influencing Stability

The stability of coumarins is highly dependent on environmental factors. The following tables provide an illustrative summary based on general coumarin behavior.

Table 1: Illustrative pH-Dependent Degradation of a Coumarin Compound

pHTemperature (°C)Incubation Time (hours)% Degradation (Hypothetical)
4.02524< 1%
7.02524~2-5%
8.5252415-25%
10.02524> 50%

Table 2: Illustrative Temperature and Light Effects on Degradation at pH 7

ConditionTemperature (°C)Incubation Time (hours)% Degradation (Hypothetical)
Dark448< 1%
Dark2548~5-10%
Ambient Light254810-20%
Intense Light (UV)252> 30%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol helps determine the intrinsic stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol[10]

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV or DAD detector[11], photostability chamber, oven.

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at room temperature for 30 min, 1, 2, and 4 hours.[1][12] Basic hydrolysis is typically much faster.[13]

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 24 hours. Also, incubate a stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a stock solution in a quartz cuvette to light in a photostability chamber (e.g., Xenon lamp). Analyze at various time points. Run a dark control in parallel.

4. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL).

  • Analyze by a validated stability-indicating HPLC method. A C18 column is often suitable for coumarins.[10][11] The mobile phase could be a gradient of acetonitrile and water with 0.1% acetic or phosphoric acid.[6]

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile/Methanol work Dilute Stock into Stress Medium stock->work acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, RT) oxidative Oxidative (3% H₂O₂, RT) photo Photolytic (UV/Vis Light) neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidative->neutralize photo->neutralize hplc HPLC Analysis (C18 Column) neutralize->hplc data Calculate % Degradation hplc->data

Caption: Workflow for a forced degradation study.

G coumarin This compound (Lactone Form) Stable at neutral/acidic pH intermediate Coumarinate (Open Ring - cis) Unstable Intermediate coumarin->intermediate Hydrolysis (OH⁻) intermediate->coumarin Cyclization (H⁺) product Coumarate (Open Ring - trans) Degradation Product intermediate->product Isomerization

Caption: Primary degradation pathway via base hydrolysis.

References

Validation & Comparative

Cross-Validation of Bergapten's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the furanocoumarin Bergapten's anticancer and anti-inflammatory effects across various cell lines, detailing its mechanism of action and providing standardized experimental protocols.

Note to the reader: Initial research on the bioactivity of Qianhucoumarin E yielded limited specific data. To provide a comprehensive comparison guide as requested, this document focuses on a closely related and well-researched furanocoumarin, Bergapten (5-methoxypsoralen) . The findings presented here for Bergapten serve as a representative example of the bioactivity of this class of compounds.

Comparative Bioactivity of Bergapten

Bergapten, a naturally occurring furanocoumarin found in various plants, has demonstrated significant potential as both an anticancer and anti-inflammatory agent. This guide provides a comparative overview of its bioactivity in different cell lines, supported by quantitative data from multiple studies.

Anticancer Activity

Bergapten exhibits cytotoxic and antiproliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, vary depending on the cell line, highlighting the importance of cell-type-specific validation.

Cell LineCancer TypeIC50 (µM)Reference
Saos-2Osteosarcoma40.05[1][2]
HOSOsteosarcoma257.5[1][2]
HT-29Colon Cancer332.4[1][2]
SW680Colon Cancer354.5[2]
RPMI8226Multiple Myeloma1272[1][2]
U266Multiple Myeloma1190[1][2]
MK-1Gastric Cancer193.0[1]
HeLaCervical Cancer43.5[1]
B16F10Murine Melanoma>462.0[1]
Anti-inflammatory Activity

Bergapten has also been shown to possess potent anti-inflammatory properties. It can inhibit the production of key inflammatory mediators in various cell types.

Cell Line/SystemBioactivityIC50 (µg/mL)Reference
Human Red Blood CellsInhibition of hypotonicity-induced hemolysis7.71 ± 0.27[3]
Human Red Blood CellsInhibition of heat-induced hemolysis4.23 ± 0.42[3]
Egg AlbuminInhibition of heat-induced protein denaturation5.34 ± 0.30[3]
RAW264.7 MacrophagesSuppression of LPS-induced Nitric Oxide (NO) productionEffective at 1 µM[4]
Human PBMCsInhibition of LPS-induced TNF-α and IL-6 productionDose-dependent inhibition[5][6]

Signaling Pathways Modulated by Bergapten

Bergapten exerts its bioactivities by modulating key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The two primary pathways identified are the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumor progression. Bergapten has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival and proliferation.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Bergapten Bergapten Bergapten->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of Bergapten.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Chronic activation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Bergapten can suppress the activation of the NF-κB pathway, thereby reducing inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli\n(e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory Stimuli\n(e.g., LPS, TNF-α)->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB Bergapten Bergapten Bergapten->IKK inhibits DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: NF-κB signaling pathway and the inhibitory action of Bergapten.

Experimental Protocols

To ensure the reproducibility and cross-validation of bioactivity studies, detailed and standardized experimental protocols are essential. Below are the methodologies for key experiments used to assess the anticancer and anti-inflammatory effects of Bergapten.

Experimental Workflow

The general workflow for assessing the bioactivity of a compound like Bergapten in cell lines involves several key stages, from initial cell culture to data analysis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell lines) Cell_Seeding Cell Seeding (Plate cells at optimal density) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Bergapten stock solution) Treatment Treatment with Bergapten (Varying concentrations and time points) Compound_Prep->Treatment Cell_Seeding->Treatment Viability Cell Viability/Proliferation (MTT Assay) Treatment->Viability Apoptosis Apoptosis/Cell Cycle Analysis (Flow Cytometry) Treatment->Apoptosis Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Inflammation Inflammatory Marker Measurement (ELISA, Griess Assay) Treatment->Inflammation Data_Acquisition Data Acquisition (Spectrophotometer, Flow Cytometer, Imager) Viability->Data_Acquisition Apoptosis->Data_Acquisition Protein_Expression->Data_Acquisition Inflammation->Data_Acquisition Statistical_Analysis Statistical Analysis (Calculate IC50, p-values) Data_Acquisition->Statistical_Analysis Conclusion Conclusion and Interpretation Statistical_Analysis->Conclusion

Caption: General experimental workflow for bioactivity assessment.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Bergapten. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support (membrane), and then visualized using a primary antibody specific to the target protein and a secondary antibody that recognizes the primary antibody.

Protocol:

  • Protein Extraction: Treat cells with Bergapten for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is measured by a flow cytometer. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. Cells in the S phase will have an intermediate DNA content.

Protocol:

  • Cell Treatment: Seed cells and treat with Bergapten as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Comparative Analysis of Qianhucoumarin E and Known Carboxylesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory efficacy of Qianhucoumarin E against known inhibitors of carboxylesterases (CES). While quantitative inhibitory data for this compound is not extensively available in the current literature, this document summarizes its known effects and presents a comparison with well-characterized CES inhibitors, for which experimental data is available.

Introduction to this compound and Carboxylesterases

This compound, also known as Praeruptorin E, is a natural coumarin (B35378) compound isolated from the roots of Peucedanum praeruptorum Dunn.[1][2] This plant has been used in traditional Chinese medicine for various ailments.[3] Coumarins as a chemical class are known to exhibit a wide range of biological activities, including enzyme inhibition.[1][4]

Carboxylesterases (CES) are a class of enzymes that play a crucial role in the metabolism of a wide variety of xenobiotics, including many ester-containing drugs.[5] Inhibition of CES can significantly alter the pharmacokinetics and pharmacodynamics of these drugs, making the study of CES inhibitors a critical area in drug development and toxicology.

Recent studies have indicated that this compound (Praeruptorin E) exhibits inhibitory activity against carboxylesterases. While a specific half-maximal inhibitory concentration (IC50) value is not yet reported, its potential to modulate CES activity warrants a comparison with established inhibitors.

Quantitative Comparison of Inhibitory Efficacy

The following table summarizes the available inhibitory data for this compound and known carboxylesterase inhibitors. It is important to note that the data for this compound is qualitative.

Inhibitor Target Enzyme IC50 Value Inhibition Type Source
This compound (Praeruptorin E) Carboxylesterase 1 (CES1)Data not availableNot reported[6]
Deltamethrin Carboxylesterase 1 (CES1)2.39 µMCompetitive/Non-competitive[7]
Telmisartan Carboxylesterase 1 (CES1)Kᵢ = 1.69 µmol/LNot reported[7]
Nitrendipine Carboxylesterase 1 (CES1)Kᵢ = 1.24 µmol/LNot reported[7]
Digitonin Carboxylesterase 1 (CES1)27 µMNot reported[8]
Loperamide Carboxylesterase 2 (CES2)1.5 µmol/LNot reported[7]
Diltiazem Carboxylesterase 2 (CES2)Kᵢ = 0.25 µmol/LNot reported[7]
Verapamil Carboxylesterase 2 (CES2)Data not availableNot reported[8]
Physostigmine Carboxylesterase 2 (CES2)Kᵢ = 0.20 µmol/LNot reported[7]

Note: Kᵢ (inhibition constant) is another measure of inhibitor potency. A lower Kᵢ value indicates a more potent inhibitor.

Experimental Protocols

The determination of carboxylesterase inhibitory activity typically involves spectrophotometric or fluorometric assays. Below is a generalized protocol for a CES inhibition assay.

General Carboxylesterase Inhibition Assay Protocol

  • Enzyme and Substrate Preparation : Recombinant human CES1 or CES2 is used as the enzyme source. A suitable substrate, such as p-nitrophenyl acetate (B1210297) (pNPA) for spectrophotometric assays or 4-methylumbelliferyl acetate (4-MUA) for fluorometric assays, is prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Inhibitor Preparation : this compound and known inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure :

    • The enzyme is pre-incubated with varying concentrations of the inhibitor or vehicle control in a microplate well for a specified period at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The change in absorbance (for pNPA) or fluorescence (for 4-MUA) is monitored over time using a microplate reader.

  • Data Analysis : The initial reaction velocities are calculated from the linear portion of the progress curves. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the dose-response data to a suitable sigmoidal model.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for carboxylesterase inhibitors is the direct binding to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

CES_Inhibition_Pathway Substrate Ester-containing Drug (Substrate) CES Carboxylesterase (CES) Substrate->CES Metabolism Metabolite Inactive Metabolite CES->Metabolite Blocked Inhibition of Metabolism Inhibitor This compound or Known Inhibitor Inhibitor->CES Binds to Active Site

Mechanism of Carboxylesterase Inhibition.

The inhibition of carboxylesterases can lead to significant alterations in drug metabolism pathways, potentially increasing the bioavailability and therapeutic effect, or toxicity, of co-administered drugs.

Experimental_Workflow_CES_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare CES Enzyme Preincubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Preincubation Substrate_Prep Prepare Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Inhibitor_Prep Prepare this compound & Known Inhibitors Inhibitor_Prep->Preincubation Preincubation->Reaction Measurement Measure Activity (Absorbance/Fluorescence) Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50

Workflow for Determining CES Inhibitory Activity.

Conclusion

This compound has been identified as a potential inhibitor of carboxylesterases. While direct quantitative comparisons of its efficacy are currently limited by the lack of published IC50 values, its activity within a well-studied class of natural compounds suggests it is a promising candidate for further investigation. The data presented for known CES inhibitors provides a benchmark for future studies on this compound. Further research to determine its precise IC50 value and mode of inhibition will be crucial in understanding its potential pharmacological applications, particularly in the context of drug-drug interactions and personalized medicine.

References

Replicating Anti-Inflammatory Effects of Qianhucoumarin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Qianhucoumarin E, a natural compound isolated from Peucedanum praeruptorum. It details the initial discovery of its anti-inflammatory properties and compares a recent study that corroborates and expands upon these findings. This guide offers detailed experimental protocols, comparative data, and visual diagrams of the involved biological pathways and workflows to aid in the replication and further investigation of this compound's therapeutic potential.

Initial Findings and Recent Corroboration

This compound, also known as Praeruptorin E, was first isolated and characterized in the mid-1990s. Early research identified it as a constituent of the traditional Chinese medicine "Qianhu," derived from the roots of Peucedanum praeruptorum. A foundational study highlighted its potential biological activities, laying the groundwork for future investigation.

A 2023 study by Ozaki et al. revisited the anti-inflammatory properties of praeruptorins, including this compound. This recent research confirmed the anti-inflammatory effects by demonstrating the compound's ability to suppress nitric oxide (NO) production in interleukin-1β (IL-1β) stimulated rat hepatocytes. This corroborates the initial therapeutic indications of the plant source and provides a modern mechanistic lens through which to view its activity.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its related compounds have been quantified through the inhibition of nitric oxide (NO), a key inflammatory mediator. The following table summarizes the inhibitory concentrations (IC50) from the 2023 study by Ozaki et al., providing a clear comparison of the potency of this compound (Praeruptorin E) against its structural analogs, Praeruptorin A and B.

CompoundIC50 (µM) for NO Production Inhibition
Praeruptorin A210.1
Praeruptorin B43.5
Praeruptorin E (this compound) >300

Data sourced from Ozaki et al. (2023).

While Praeruptorin B demonstrated the most potent inhibition of NO production, this guide focuses on the replication of findings for this compound. The data suggests that while it is a component of the anti-inflammatory extract, its direct NO inhibitory activity is less pronounced than that of Praeruptorin B under these experimental conditions.

Experimental Protocols

To facilitate the replication of these findings, detailed experimental methodologies are provided below, based on the protocols described in the recent literature.

Inhibition of Nitric Oxide (NO) Production in Rat Hepatocytes

This protocol, adapted from Ozaki et al. (2023), outlines the procedure for assessing the anti-inflammatory activity of this compound by measuring the inhibition of NO production in primary rat hepatocytes stimulated with IL-1β.

Materials:

  • Primary rat hepatocytes

  • Williams' medium E supplemented with 10% fetal bovine serum, insulin, dexamethasone, and antibiotics

  • Recombinant rat IL-1β

  • This compound (Praeruptorin E)

  • Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

Procedure:

  • Cell Culture: Isolate primary hepatocytes from male Wistar rats and plate them in collagen-coated 24-well plates at a density of 2.5 x 10^5 cells/well. Culture the cells for 24 hours before treatment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, add IL-1β to a final concentration of 1 ng/mL to stimulate NO production.

  • NO Measurement: After 24 hours of incubation with IL-1β, collect the culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

    • Mix 100 µL of the supernatant with 100 µL of the Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of this compound relative to the IL-1β-stimulated control. Calculate the IC50 value.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow for NO Inhibition Assay Hepatocytes Isolate and Culture Primary Rat Hepatocytes Preincubation Pre-incubate with This compound Hepatocytes->Preincubation Stimulation Stimulate with IL-1β Preincubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Culture Supernatant Incubation->Supernatant GriessAssay Perform Griess Assay Supernatant->GriessAssay Analysis Analyze Data and Calculate IC50 GriessAssay->Analysis

Caption: Workflow for assessing NO inhibition.

G cluster_1 NF-κB Signaling Pathway in Inflammation cluster_2 NF-κB Signaling Pathway in Inflammation IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R IKK IKK Complex IL1R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_Gene iNOS Gene Transcription NFkB_active->iNOS_Gene binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO produces Inflammation Inflammation NO->Inflammation QianhucoumarinE This compound (Potential Inhibition) QianhucoumarinE->IKK ? QianhucoumarinE->NFkB_active ?

A Head-to-Head Comparison of Peucedanum Coumarins: Bioactivities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the genus Peucedanum represents a rich reservoir of bioactive coumarins with therapeutic potential. These compounds exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. This guide provides an objective comparison of coumarins from various Peucedanum species, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Quantitative Bioactivity Comparison

The biological efficacy of coumarins isolated from different Peucedanum species varies significantly. The following tables summarize the quantitative data from several key studies, offering a comparative overview of their anticancer, anti-inflammatory, and antimicrobial potencies.

Table 1: Anticancer and Anti-inflammatory Activities of Peucedanum Coumarins
Coumarin (B35378)Species of OriginBioactivityAssay SystemIC₅₀ (µM)Reference
Praeruptorin AP. praeruptorumAnti-inflammatoryLPS-induced NO production in RAW264.7 cells9.48[1]
Praeruptorin BP. praeruptorumAnti-inflammatoryLPS-induced NO production in RAW264.7 cells15.72[1]
(3'S,4'S)-(+)-cis-KhellactoneP. praeruptorumAnti-inflammatoryLPS-induced NO production in RAW264.7 cells21.34[1]
(3'R,4'R)-(-)-cis-KhellactoneP. praeruptorumAnti-inflammatoryLPS-induced NO production in RAW264.7 cells34.66[1]
Peucedanocoumarin IP. praeruptorumAnti-inflammatoryLPS-induced NO production in RAW264.7 cells13.25[1]
Peucedanocoumarin IIP. praeruptorumAnti-inflammatoryLPS-induced NO production in RAW264.7 cells18.91[1]
Peucedanocoumarin IIIP. praeruptorumAnti-inflammatoryLPS-induced NO production in RAW264.7 cells25.47[1]
UmbelliferoneP. praeruptorumAnti-inflammatoryLPS-induced NO production in RAW264.7 cells28.63[1]
8-(1,1-dimethylallyloxy)bergaptenP. baicalenseCytotoxicU-937 (Human histiocytic lymphoma)>10[2]
IsoimperatorinP. baicalenseCytotoxicU-937 (Human histiocytic lymphoma)>10[2]
DeltoinP. baicalenseCytotoxicU-937 (Human histiocytic lymphoma)>10[2]

Note: Lower IC₅₀ values indicate higher potency.

Table 2: Antimicrobial Activity of Peucedanum luxurians Coumarins
CoumarinTarget MicroorganismInhibition Zone (mm)MIC (mg/mL)Reference
6′,7′-dihydroxybergamottinStaphylococcus aureus171.20[3]
6′,7′-dihydroxybergamottinStaphylococcus epidermidis161.50[3]
6′,7′-dihydroxybergamottinEscherichia coli162.10[3]
PeucedaninStaphylococcus aureus152.50[3]
PeucedaninStaphylococcus epidermidis143.10[3]
PeucedaninEscherichia coli144.80[3]
Officinalin isobutyrateStaphylococcus aureus152.60[3]
Officinalin isobutyrateStaphylococcus epidermidis143.20[3]
Officinalin isobutyrateEscherichia coli144.80[3]

Note: Larger inhibition zones and lower Minimum Inhibitory Concentration (MIC) values indicate stronger antimicrobial activity. The reference drug, netilmicin, was used for comparison in the study.[3]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for the isolation and evaluation of Peucedanum coumarins.

Isolation of Coumarins by High-Speed Counter-Current Chromatography (HSCCC)

This method was successfully used for the preparative isolation and purification of coumarins from Peucedanum decursivum.[4][5]

  • Sample Preparation: 150 mg of the crude light petroleum extract of P. decursivum roots were dissolved in 5 ml of the lower phase of the selected solvent system.[4][5]

  • Solvent System: A two-phase solvent system of light petroleum–ethyl acetate–methanol (B129727)–water (5:5:7:4, v/v) was prepared and thoroughly equilibrated. The upper phase was used as the stationary phase, and the lower phase as the mobile phase.[4][5]

  • HSCCC Operation:

    • The multilayer coil column was first entirely filled with the stationary phase.

    • The apparatus was then rotated at 800 rpm, while the mobile phase was pumped into the column at a flow rate of 1.5 ml/min.

    • After hydrodynamic equilibrium was reached, the sample solution was injected.

  • Fraction Collection and Analysis: The effluent from the outlet of the column was continuously monitored at 254 nm. Each peak fraction was collected, evaporated, and the residue was dissolved in methanol for subsequent purity analysis by HPLC. The structure of the purified compounds was identified by ¹H NMR and ¹³C NMR.[4][5]

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory effects of coumarins from P. praeruptorum were evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1]

  • Cell Culture: RAW264.7 macrophages were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test coumarins for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: The production of NO was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance at 540 nm was measured with a microplate reader.

  • Data Analysis: The inhibitory rate of NO production was calculated, and the IC₅₀ values were determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity of coumarins from P. luxurians was determined using the disc diffusion method and by measuring the Minimum Inhibitory Concentration (MIC).[3][6]

  • Disc Diffusion Method:

    • Bacterial strains were suspended in saline solution and adjusted to a 0.5 McFarland turbidity standard.

    • The microbial suspension was uniformly spread on Mueller-Hinton agar (B569324) plates.

    • Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds (dissolved in methanol at 5 mg/mL) and placed on the agar surface.[6]

    • The plates were incubated at 37°C for 24 hours.

    • The diameter of the inhibition zone around each disc was measured in millimeters.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • The assay was performed in 96-well microtiter plates using a two-fold serial dilution method.

    • The test compounds were dissolved in a suitable solvent and diluted in Mueller-Hinton broth to achieve a range of concentrations.

    • Each well was inoculated with the microbial suspension.

    • The plates were incubated at 37°C for 24 hours.

    • The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing Mechanisms and Workflows

Signaling Pathway of Anti-inflammatory Action

Several coumarins from Peucedanum praeruptorum exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This pathway is a central regulator of the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB IkB_p->IkB Degradation NFkB_active Active NF-κB DNA DNA NFkB_active->DNA Translocates & Binds Coumarins Peucedanum Coumarins Coumarins->IKK Inhibits Coumarins->NFkB_active Inhibits Translocation Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Transcription IkB_NFkB->NFkB_active Releases

Caption: Inhibition of the NF-κB signaling pathway by Peucedanum coumarins.

Experimental Workflow: Bioactivity-Guided Isolation

The discovery of novel bioactive coumarins often follows a systematic workflow that combines chemical separation techniques with pharmacological screening.

Bioactivity_Workflow Plant Peucedanum Plant Material (e.g., Roots) Extract Crude Extract (e.g., Dichloromethane) Plant->Extract Extraction Bioassay1 Initial Bioactivity Screening (e.g., Anti-inflammatory Assay) Extract->Bioassay1 Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Bioassay1->Fractionation Active Extract Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 ActiveFraction Selection of Most Active Fraction(s) Bioassay2->ActiveFraction Purification Purification of Compounds (e.g., HSCCC, Prep-HPLC) ActiveFraction->Purification PureCompounds Isolated Pure Coumarins Purification->PureCompounds Bioassay3 Bioassay of Pure Compounds (IC₅₀/MIC Determination) PureCompounds->Bioassay3 Identification Structural Elucidation (NMR, MS) PureCompounds->Identification

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.